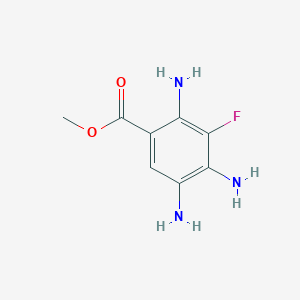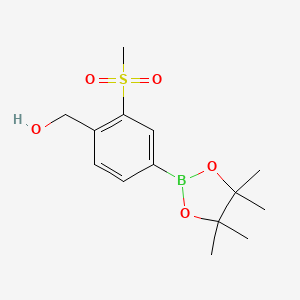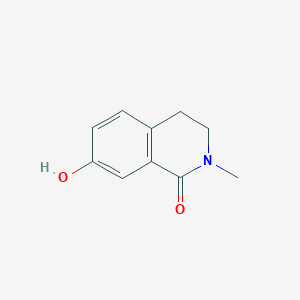
7-Hydroxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one
説明
7-Hydroxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one is a useful research compound. Its molecular formula is C10H11NO2 and its molecular weight is 177.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Derivatives
- The synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives has been a subject of study due to their potential applications. Chen Zhan-guo (2008) investigated a new method of synthesis, resulting in a derivative with potential uses in various fields (Chen Zhan-guo, 2008).
Pharmacological Effects
- A study by A. Hjort et al. (1942) investigated the chemical and relative pharmacological properties of 1-methyl-3,4-dihydro- and 1-methyl-1,2,3,4-tetrahydroisoquinoline derivatives, finding variations in toxicity and physiological responses based on structural differences (A. Hjort et al., 1942).
Cytotoxicity and Antitumor Activity
- The study of dihydroisoquinoline derivatives for their cytotoxicity has been conducted by Hassen Ben Salah et al. (2014), who synthesized a novel dihydroisoquinoline hydroxamic acid and evaluated its effects on a human hepatocarcinoma cell line (Hassen Ben Salah et al., 2014).
- Zhu et al. (2011) researched the synthesis of a class of 3,4-dihydroisoquinolines with moderate antitumor activities in vitro, highlighting the potential of these compounds in cancer treatment (Zhu et al., 2011).
Role in Medicinal Chemistry
- T. Reddy et al. (2018) discussed the role of 7-hydroxyquinolin-2(1H)-one in medicinal chemistry, particularly its use in the synthesis of antipsychotic drugs like brexpiprazole, demonstrating the importance of dihydroisoquinoline derivatives in drug development (T. Reddy et al., 2018).
Chemical Properties and Reactions
- Research by P. Collins et al. (1989) on the stereochemistry of some 3-aryl-4-hydroxy-3,4-dihydroisoquinolin-1(2H)-ones provided insights into the chemical properties and potential reactions of such compounds (P. Collins et al., 1989).
Vasodilation Activity
- H. Anan et al. (1991) synthesized tetrahydroisoquinoline derivatives with potent renal vasodilator properties, indicating the potential therapeutic applications of these compounds in conditions like renal insufficiency and hypertension (H. Anan et al., 1991).
Inhibition of Enzymes
- B. Cheng et al. (1987) discovered that dihydroisoquinolines related to dopamine are potent inhibitors of catechol-O-methyltransferase (COMT), suggesting their potential use in pharmacology and biochemistry (B. Cheng et al., 1987).
Novel Synthetic Approaches
- Zhang San-qi (2010) explored novel synthetic approaches for 3,4-dihydro-1(2H)-isoquinolinones, further contributing to the versatility of these compounds in various applications (Zhang San-qi, 2010).
Natural Product Synthesis
- Benedikt C Melzer et al. (2018) demonstrated a novel total synthesis of an alkaloid derivative, showcasing the relevance of dihydroisoquinoline compounds in natural product synthesis (Benedikt C Melzer et al., 2018).
特性
IUPAC Name |
7-hydroxy-2-methyl-3,4-dihydroisoquinolin-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-11-5-4-7-2-3-8(12)6-9(7)10(11)13/h2-3,6,12H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYBGMPNYIPZCIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1=O)C=C(C=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


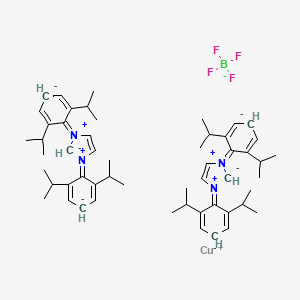
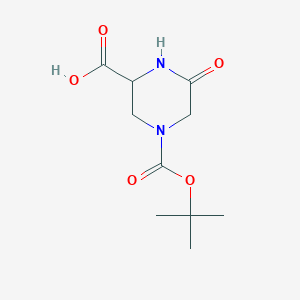
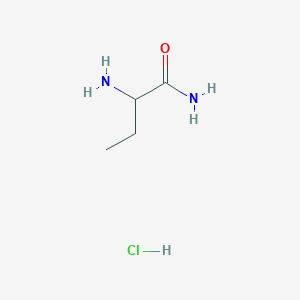

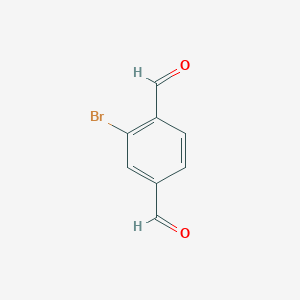
![3-(Benzo[d]thiazol-2-yl)-2-(2-chloro-6-fluorophenyl)thiazolidin-4-one](/img/structure/B3179030.png)
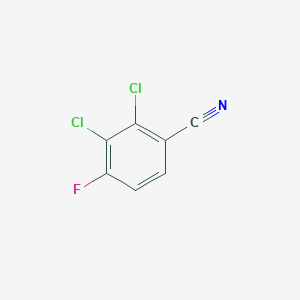
![1,1,1-trifluoro-N-[13-oxo-10,16-bis[2,4,6-tri(propan-2-yl)phenyl]-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]methanesulfonamide](/img/structure/B3179044.png)




